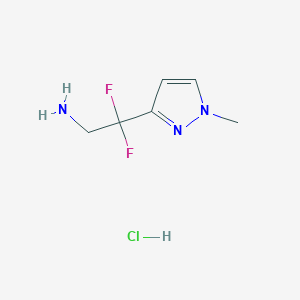
5-Methyl-2-((tetrahydrofuran-2-yl)methoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-((tetrahydrofuran-2-yl)methoxy)benzenesulfonamide is an organic compound that features a benzenesulfonamide core with a tetrahydrofuran-2-ylmethoxy substituent at the 2-position and a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-((tetrahydrofuran-2-yl)methoxy)benzenesulfonamide typically involves the following steps:
Formation of the Tetrahydrofuran-2-ylmethoxy Group: This can be achieved by reacting tetrahydrofuran with a suitable alkylating agent under acidic or basic conditions to form the tetrahydrofuran-2-ylmethoxy group.
Attachment to the Benzenesulfonamide Core: The tetrahydrofuran-2-ylmethoxy group is then attached to the benzenesulfonamide core through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the sulfonamide, making it a good nucleophile.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using a methylating agent like methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzenesulfonamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Methyl-2-((tetrahydrofuran-2-yl)methoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly sulfonamide-based inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-((tetrahydrofuran-2-yl)methoxy)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran: A non-peroxide forming ether with similar solvent properties.
Tetrahydrofuran, 2-methyl-2-methoxy: Another tetrahydrofuran derivative with different substituents.
Uniqueness
5-Methyl-2-((tetrahydrofuran-2-yl)methoxy)benzenesulfonamide is unique due to the presence of both a sulfonamide group and a tetrahydrofuran-2-ylmethoxy substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H17NO4S |
|---|---|
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
5-methyl-2-(oxolan-2-ylmethoxy)benzenesulfonamide |
InChI |
InChI=1S/C12H17NO4S/c1-9-4-5-11(12(7-9)18(13,14)15)17-8-10-3-2-6-16-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,13,14,15) |
Clave InChI |
ACOBIKJOGFSOGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC2CCCO2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)







![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)





